molecular formula C12H17N3O2 B3020240 1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octane-8-carbonyl)imidazolidin-2-one CAS No. 2320679-90-9

1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octane-8-carbonyl)imidazolidin-2-one

Cat. No. B3020240
CAS RN: 2320679-90-9
M. Wt: 235.287
InChI Key: DWKWKFOPMUPJQP-UHFFFAOYSA-N
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Description

The compound is related to the 8-azabicyclo[3.2.1]octane scaffold, which is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities .


Synthesis Analysis

Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .


Molecular Structure Analysis

The 8-azabicyclo[3.2.1]octane scaffold is a key structural motif in this compound . It’s a bicyclic structure with a nitrogen atom incorporated into one of the rings .


Chemical Reactions Analysis

There are important methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture .

Scientific Research Applications

Tropane Alkaloid Synthesis

The 8-azabicyclo[3.2.1]octane scaffold serves as the central core for the family of tropane alkaloids . These natural products exhibit diverse and intriguing biological activities. Researchers have focused on stereoselective methods to prepare this fundamental structure. Notably, several approaches involve enantioselective construction of an acyclic starting material containing the necessary stereochemical information for subsequent formation of the bicyclic scaffold. Additionally, alternative methodologies achieve stereochemical control directly during the transformation that generates the 8-azabicyclo[3.2.1]octane architecture or through desymmetrization processes using achiral tropinone derivatives .

Asymmetric 1,3-Dipolar Cycloadditions

Researchers have explored the synthesis of optically active 8-oxabicyclo[3.2.1]octanes via asymmetric 1,3-dipolar cycloadditions. These reactions involve diazo imine-derived cyclic azomethine ylides and acryloylpyrazolidinone. The use of a rhodium(II) complex in combination with a chiral Lewis acid results in the formation of these intriguing compounds with high diastereoselectivity .

Hydrochloride Derivatives

The hydrochloride salt of (1S,5R)-8-azabicyclo[3.2.1]octan-3-one (CAS Number: 25602-68-0) has been studied. Researchers have investigated its properties, potential applications, and reactivity. While the hydrochloride form is commonly used in synthetic chemistry, it’s essential to explore its behavior in various conditions .

Future Directions

The synthesis and study of compounds with the 8-azabicyclo[3.2.1]octane scaffold, like the one you mentioned, is an active area of research due to their interesting biological activities . Future work may focus on developing more efficient synthesis methods and exploring their potential applications .

properties

IUPAC Name

1-(3-methylidene-8-azabicyclo[3.2.1]octane-8-carbonyl)imidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c1-8-6-9-2-3-10(7-8)15(9)12(17)14-5-4-13-11(14)16/h9-10H,1-7H2,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWKWKFOPMUPJQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CC2CCC(C1)N2C(=O)N3CCNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octane-8-carbonyl)imidazolidin-2-one

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